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Compound Name: BMS-986118

Cat. No.: B15570067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1),

has emerged as a promising therapeutic target for type 2 diabetes. GPR40 activation on

pancreatic β-cells and enteroendocrine L-cells potentiates glucose-stimulated insulin secretion

(GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.

This dual mechanism offers the potential for robust glycemic control with a reduced risk of

hypoglycemia. This guide provides an objective comparison of BMS-986118, a potent GPR40

agonist, with other notable GPR40 modulators, including Fasiglifam (TAK-875) and PBI-4050,

supported by experimental data.

Performance and Efficacy: A Quantitative
Comparison
The following tables summarize the in vitro and in vivo performance of BMS-986118,

Fasiglifam (TAK-875), and PBI-4050 based on available preclinical and clinical data.
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Compound Target(s)
Mechanism of
Action

In Vitro
Potency
(EC50)

Dual
Insulin/GLP-1
Action

BMS-986118 GPR40 Full Agonist 0.07 µM[1][2] Yes[1][2]

Fasiglifam (TAK-

875)
GPR40 Partial Agonist 0.072 µM[3]

Primarily

insulinotropic;

limited incretin

response[4]

PBI-4050 GPR40, GPR84

Agonist

(GPR40),

Antagonist/Invers

e Agonist

(GPR84)

Not extensively

reported for

GPR40 agonism

in diabetes

models

Primarily studied

for anti-fibrotic

effects; improves

glycemic

control[5][6]

Table 1: Overview of GPR40 Agonists
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Compound
Animal
Model

Dose
Effect on
Insulin
Secretion

Effect on
GLP-1
Secretion

Effect on
Glycemic
Control

BMS-986118 Rats
1 and 3

mg/kg
Increased

Increased

active GLP-1

levels[7]

Improved

glucose

control[8][9]

ZDF Rats 1-15 mg/kg

Preserved β-

cell insulin

response

-

Potent 2.5%

decrease in

HbA1c[7]

Fasiglifam

(TAK-875)
ZDF Rats

10 mg/kg

(p.o.)

Increased

plasma

insulin

levels[3]

Limited

stimulation[4]

Improves

fasting

hyperglycemi

a[3]

N-STZ-1.5

Rats
3-30 mg/kg - -

Dose-

dependently

improved

glucose

tolerance[10]

PBI-4050
eNOS-/-

db/db mice
-

Stimulates

insulin

release

(inferred)

-

Markedly

decreased

hyperglycemi

a and

improved

glucose

tolerance[5]

Table 2: In Vivo Efficacy of GPR40 Agonists

Signaling Pathways: Differentiating Gq and Gs
Coupling
GPR40 signaling is primarily mediated through the Gαq protein, leading to the activation of

phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol
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(DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for

insulin secretion. However, some GPR40 agonists, often referred to as "ago-allosteric

modulators" or "dual agonists," can also engage the Gαs pathway, leading to the production of

cyclic AMP (cAMP), which is a potent stimulus for GLP-1 secretion from enteroendocrine L-

cells.

BMS-986118 is characterized as a full agonist with dual insulinotropic and GLP-1 secretory

effects, suggesting it likely activates both Gαq and Gαs signaling pathways. In contrast,

Fasiglifam (TAK-875) is considered a "Gq-only" agonist, which explains its more limited effect

on incretin secretion[4]. PBI-4050's signaling through GPR40 in the context of diabetes is less

defined, with its primary characterization being in fibrosis models where it also antagonizes

GPR84[5][6][11].
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Caption: GPR40 Signaling Pathways for BMS-986118 and Fasiglifam.

Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings.

Below are representative methodologies for key assays used to characterize GPR40 agonists.
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In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Assay
This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-

cells in a glucose-dependent manner.

Cell Culture:

MIN6 cells or isolated pancreatic islets are cultured in appropriate media (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics.

Assay Protocol:

Cells/islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose in Krebs-Ringer

bicarbonate buffer) for 1-2 hours to establish a basal insulin secretion rate.

The pre-incubation buffer is removed, and cells/islets are then incubated with fresh buffer

containing either low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of the

test GPR40 agonist at various concentrations.

After a 1-2 hour incubation period, the supernatant is collected.

Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent

assay (ELISA) kit.
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Collect Supernatant

Quantify Insulin via ELISA

Data Analysis:
Compare Insulin Secretion
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Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.

In Vitro GLP-1 Secretion Assay
This assay assesses the capacity of a compound to stimulate the release of GLP-1 from

enteroendocrine cells.

Cell Culture:

Murine STC-1 or human NCI-H716 enteroendocrine cell lines are commonly used and

maintained in appropriate culture media.
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Assay Protocol:

Cells are seeded in multi-well plates and allowed to adhere.

Prior to the assay, the culture medium is replaced with a balanced salt solution (e.g., Hank's

Balanced Salt Solution) containing a low concentration of glucose for a pre-incubation

period.

The pre-incubation solution is removed, and cells are treated with the test GPR40 agonist at

different concentrations in the presence of a stimulant (e.g., a higher glucose concentration

or other secretagogues).

After a defined incubation time (typically 1-2 hours), the supernatant is collected.

Active GLP-1 levels in the supernatant are measured using a specific ELISA kit.
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Caption: Workflow for an In Vitro GLP-1 Secretion Assay.

Summary and Conclusion
BMS-986118 stands out as a potent, dual-acting GPR40 full agonist with robust effects on both

insulin and GLP-1 secretion in preclinical models. Its efficacy, as indicated by its low nanomolar

EC50 value, is comparable to that of Fasiglifam (TAK-875) in stimulating the Gq pathway.

However, its ability to also engage the Gs pathway and stimulate significant GLP-1 release may

offer a therapeutic advantage in achieving superior glycemic control and potentially beneficial

effects on body weight.
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Fasiglifam (TAK-875), while an effective insulin secretagogue, demonstrates the limitations of a

"Gq-only" GPR40 agonist with respect to incretin secretion. Its development was unfortunately

halted due to liver safety concerns, highlighting a critical challenge for this class of drugs[12].

PBI-4050 presents a different therapeutic approach, with its dual modulation of GPR40 and

GPR84, primarily investigated for its anti-fibrotic properties. While it has shown positive effects

on glycemic control in diabetic models, a direct comparison of its GPR40-mediated

insulinotropic and incretin-secreting capabilities with dedicated GPR40 agonists like BMS-
986118 is not well-established in the public domain.

For researchers and drug developers, the distinction between partial, "Gq-only" agonists and

full, dual Gq/Gs agonists is a critical consideration in the design and evaluation of new GPR40-

targeted therapies. The profile of BMS-986118 suggests that maximizing both the insulinotropic

and incretin-releasing potential of GPR40 agonism may be a key strategy for developing highly

effective treatments for type 2 diabetes. Future research should focus on direct, head-to-head

comparative studies to fully elucidate the relative efficacy and safety profiles of these and other

emerging GPR40 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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